N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide
Description
N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a 9H-xanthene core substituted with a carboxamide group linked to a 4-methylbenzyl moiety. The xanthene scaffold is known for its planar, aromatic structure, which facilitates π-π interactions in molecular recognition processes .
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H19NO2/c1-15-10-12-16(13-11-15)14-23-22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-13,21H,14H2,1H3,(H,23,24) |
InChI Key |
OALHCRBYIUYDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized xanthene derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of substituted xanthene derivatives with various functional groups.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological processes and as a fluorescent marker in cell imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide with structurally related analogs:
Biological Activity
N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its xanthene core, which is linked to a 4-methylphenyl group. The compound's molecular formula is with a molecular weight of approximately 253.34 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.34 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an allosteric modulator or enzyme inhibitor, thereby influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes, particularly those related to cancer and microbial infections.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which are crucial for numerous physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been evaluated for its anticancer activity through in vitro studies against several cancer cell lines. Notable findings include:
- Significant cytotoxic effects against breast cancer and renal cancer cell lines.
- Induction of apoptosis in cancer cells, likely through the modulation of apoptotic pathways.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) that were lower than those of standard antibiotics, indicating strong antimicrobial potential.
- Anticancer Research : In a comparative study involving multiple xanthene derivatives, this compound showed superior activity against MCF-7 (breast cancer) cells compared to other compounds in its class. The study utilized flow cytometry to analyze apoptosis markers and confirmed significant cell death at micromolar concentrations.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound:
| Study Type | Target Organism/Cell Line | Key Findings |
|---|---|---|
| Antimicrobial Study | Staphylococcus aureus | Effective at low MIC values |
| Anticancer Study | MCF-7 (Breast Cancer) | Induced significant apoptosis |
| Enzyme Inhibition | Various Enzymes | Inhibited key metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
